N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride

Opioid Pharmacology Mu-Opioid Receptor (MOR) Analytical Reference Standard Safety

N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride (CAS 24775-76-6), commonly designated as 4-ANPP, despropionylfentanyl, or USP Fentanyl Related Compound E, is a piperidinamine derivative that functions as both a direct synthetic precursor to fentanyl and a minor metabolite formed via amide hydrolysis. Unlike its potent downstream product fentanyl, 4-ANPP is pharmacologically inactive at mu-opioid receptors, a property that distinguishes its role as an analytical reference standard and forensic marker rather than a therapeutic opioid agent.

Molecular Formula C19H26Cl2N2
Molecular Weight 353.3 g/mol
CAS No. 24775-76-6
Cat. No. B1378170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride
CAS24775-76-6
Molecular FormulaC19H26Cl2N2
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C19H24N2.2ClH/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18;;/h1-10,19-20H,11-16H2;2*1H
InChIKeyNGHHRAWDEVAMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-ANPP (N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride, CAS 24775-76-6): A Critical Fentanyl Precursor, Metabolite, and Compendial Reference Standard


N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride (CAS 24775-76-6), commonly designated as 4-ANPP, despropionylfentanyl, or USP Fentanyl Related Compound E, is a piperidinamine derivative that functions as both a direct synthetic precursor to fentanyl and a minor metabolite formed via amide hydrolysis . Unlike its potent downstream product fentanyl, 4-ANPP is pharmacologically inactive at mu-opioid receptors, a property that distinguishes its role as an analytical reference standard and forensic marker rather than a therapeutic opioid agent [1]. Its free-base form (CAS 21409-26-7) is classified as a Schedule II controlled substance in the United States and is regulated as a precursor chemical under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances.

Why In-Class Fentanyl Precursors and Metabolites Cannot Substitute for 4-ANPP Dihydrochloride in Analytical and Forensic Workflows


Compounds within the fentanyl precursor and metabolite class—including NPP (N-phenethyl-4-piperidinone, the upstream ketone precursor), norfentanyl (the primary N-dealkylation metabolite accounting for >99% of fentanyl clearance), and acetyl fentanyl (an active impurity with potent MOR agonism)—each display distinct chemical structures, biological activities, and regulatory classifications. Each occupies a non-overlapping position in the fentanyl synthesis and metabolism pathway. Substituting one for another without understanding their quantitative differences in receptor activity, metabolic contribution, forensic concentration ratios, synthetic route specificity, and compendial reference standard status can compromise analytical method validation, forensic interpretation, and regulatory compliance [1]. The evidence items below establish 4-ANPP's verifiable differentiation across these dimensions.

Quantitative Differentiation Evidence for 4-ANPP Dihydrochloride (CAS 24775-76-6) vs. Closest Structural and Functional Analogs


Mu-Opioid Receptor Activation: 4-ANPP Is Pharmacologically Inactive, in Contrast to Fentanyl and Acetyl Fentanyl

4-ANPP is widely documented as pharmacologically inactive at the mu-opioid receptor (MOR), producing no specific pharmacological effect in vivo and serving solely as a metabolic and synthetic marker [1]. A closely related structural analog, phenethyl-4-ANPP, provides quantitative comparative context: at 100 µM, phenethyl-4-ANPP induces MOR activation comparable to that exerted by a roughly 100,000-fold lower concentration of fentanyl (0.001 µM, equivalent to 0.336 ng/mL) in a cell-based MOR recruitment assay [2]. In contrast, acetyl fentanyl—another common fentanyl impurity—is a potent MOR agonist with potency approximately 40 times greater than heroin and 80 times greater than morphine, reflecting a >105-fold potency range across fentanyl-related compounds . 4-ANPP's negligible opioid activity ensures safer laboratory handling and eliminates concerns regarding controlled-substance diversion for recreational purposes, unlike active fentanyl analogs.

Opioid Pharmacology Mu-Opioid Receptor (MOR) Analytical Reference Standard Safety

Metabolic Pathway Contribution: 4-ANPP Represents <1% of Fentanyl Clearance Versus >99% for Norfentanyl via CYP3A4

In human hepatic metabolism, fentanyl undergoes extensive and rapid biotransformation predominantly via CYP3A4-mediated N-dealkylation to norfentanyl, accounting for more than 99% of total metabolic clearance [1]. Amide hydrolysis to despropionylfentanyl (4-ANPP), mediated by CYP1A2, constitutes a comparatively minor pathway contributing less than 1% of total metabolite formation [2]. Norfentanyl and hydroxynorfentanyl are the primary urinary metabolites used for clinical compliance monitoring, while 4-ANPP is pharmacologically inactive and serves a distinct forensic role as a marker associated with illicit fentanyl manufacturing when present in disproportionate concentrations relative to norfentanyl [3]. This stark quantitative divergence in metabolic flux means that 4-ANPP and norfentanyl are not interchangeable as analytical targets in biological testing.

Fentanyl Metabolism Cytochrome P450 Forensic Toxicology Biomarker

Forensic Source Attribution: 4-ANPP:Fentanyl Median Ratio of 0.141 in Forensic vs 0.105 in Clinical Cases

A large-scale study evaluating 32,723 forensic and 1,015 clinical fentanyl-positive cases analyzed by LC-MS/MS throughout 2023 quantified 4-ANPP concentrations and 4-ANPP:fentanyl ratios across both populations [1]. Among cases with reportable 4-ANPP concentrations (≥0.2 ng/mL), the median 4-ANPP:fentanyl ratio was 0.141 (mean ± SD: 0.22 ± 0.95; range: 0.000078–140) for forensic cases, compared to a clinical median of 0.105 (mean ± SD: 0.44 ± 3.0; range: 0.005–60). Forensic blood samples (N = 29,701) had a median 4-ANPP concentration of 2.1 ng/mL (range: 0.20–4,100 ng/mL), whereas clinical serum/plasma samples (N = 451) had a median of 0.96 ng/mL (range: 0.20–306 ng/mL). Notably, 91% of forensic cases had reportable 4-ANPP concentrations compared to only 44% of clinical cases; conversely, 69% of clinical 4-ANPP concentrations were below 0.50 ng/mL versus 20% of forensic cases [1].

Forensic Toxicology Source Attribution LC-MS/MS Quantification

Synthetic Route Attribution: 4-ANPP Distinguishes Siegfried/Valdez/One-Pot Methods, While Phenethyl-4-ANPP Marks the Gupta Route

4-ANPP serves as the key intermediate in three major fentanyl synthetic routes: the Siegfried, Valdez, and One-Pot methods. Multivariate analysis (PCA and OPLS-DA) of low-field (43 MHz) and high-field (300 MHz) ¹H NMR spectra successfully classified 42 independently synthesized 4-ANPP samples according to their synthetic origin based on unique impurity profiles inherent to each method [1]. In direct contrast, the impurity phenethyl-4-ANPP is specifically and exclusively observed in the Gupta-patent route, which emerged as a shift in clandestine manufacturing; this impurity was detected in 25 out of 1,054 fentanyl cases (2.4% prevalence) analyzed between 2019-Q4 and 2020-Q3 in the United States [2]. The subsequent appearance of ethyl-4-ANPP in seized fentanyl samples in late 2021 signaled yet another modification of the Gupta route, further underscoring the dynamic nature of synthetic route attribution and the necessity of tracking 4-ANPP-derived impurity signatures [3].

Synthetic Impurity Profiling Forensic Chemistry NMR Spectroscopy

Compendial Reference Standard Status: USP Fentanyl Related Compound E vs Non-Compendial NPP and Norfentanyl

4-ANPP is officially designated as 'Fentanyl Related Compound E' in the United States Pharmacopeia (USP) compendium (Catalog No. 1269957, CAS 21409-26-7) and is specified for use in quality tests and assays within the Fentanyl and Fentanyl Citrate monographs . It is also designated as Fentanyl Impurity D in the European Pharmacopoeia (EP) . The compound is supplied as a pharmaceutical primary standard with ≥95% purity by HPLC, accompanied by full certificate of analysis documentation . In contrast, neither NPP (N-phenethyl-4-piperidinone, the upstream ketone precursor) nor norfentanyl (the major N-dealkylation metabolite) holds a USP or EP reference standard designation for fentanyl impurity testing; both are available only as analytical reference standards for forensic research applications without compendial traceability [1].

Pharmaceutical Quality Control USP Monograph Reference Standard Traceability

Analytical Toolkit Completeness: 4-ANPP Offers ≥95% HPLC Purity CRM, Stable-Labeled Internal Standards, and Public Spectral Library Coverage

Commercially available 4-ANPP as an analytical reference standard (free base, CAS 21409-26-7) is supplied with a purity specification of ≥95% as determined by HPLC, with a certified reference material (CRM) grade (Item No. 22700) providing additional metrological traceability under ISO/IEC 17025:2017 accredited quality systems . Full characterization data includes ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and 70 eV EI GC-MS spectra deposited in the publicly accessible Cayman Spectral Library covering 2,000+ forensic drug standards . Stable-labeled internal standards—4-ANPP-d5 (Item No. 19232) and 4-ANPP-¹³C₆ (Item No. 25559)—are available for quantitative LC-MS/MS and GC-MS method development . The dihydrochloride salt form (CAS 24775-76-6, MW 353.33 g/mol) offers enhanced aqueous solubility for direct dissolution in biological assay buffers compared to the free base (MW 280.41 g/mol) . In comparison, NPP lacks stable-labeled analogs in commercial catalogs and offers limited spectral characterization data, while norfentanyl, though available with stable-labeled analogs, does not carry USP compendial designation [1].

Analytical Method Validation Certified Reference Material (CRM) Stable-Isotope Internal Standard

High-Impact Application Scenarios for 4-ANPP Dihydrochloride (CAS 24775-76-6) Based on Quantitative Differentiation Evidence


Forensic Toxicology: Differentiation of Pharmaceutical vs Illicit Fentanyl Exposure Using Quantitative 4-ANPP:Fentanyl Ratios

Based on the direct head-to-head evidence that forensic cases exhibit a median 4-ANPP:fentanyl ratio of 0.141 (vs 0.105 in clinical cases), a median 4-ANPP concentration of 2.1 ng/mL (vs 0.96 ng/mL), and that 91% of forensic cases have reportable 4-ANPP (vs 44% of clinical cases) [1], forensic toxicology laboratories can integrate 4-ANPP quantification into validated LC-MS/MS panels. This enables objective, data-driven source attribution in postmortem and human-performance casework, directly supporting medical examiner determinations and law enforcement investigations into the provenance of fentanyl exposure.

Clandestine Laboratory Intelligence: Synthetic Route Attribution via 4-ANPP and Phenethyl-4-ANPP Impurity Profiling

The classification of 4-ANPP by NMR and LC-HRMS according to Siegfried, Valdez, or One-Pot synthetic origin, combined with the specific detection of phenethyl-4-ANPP as a Gupta-route marker (2.4% prevalence in 2019–2020 fentanyl seizures) and ethyl-4-ANPP as a modified Gupta-route marker from 2021 [1][2], provides law enforcement agencies with chemical attribution signatures for tracking the evolution of clandestine manufacturing methods. Procurement of characterized 4-ANPP reference standards enables forensic laboratories to build spectral libraries and validate PCA/OPLS-DA classification models for real-time intelligence on illicit fentanyl supply chains.

Pharmaceutical Quality Control: Compendial Impurity Testing Using USP Fentanyl Related Compound E in cGMP Batch Release

As the only USP-designated reference standard among fentanyl precursors and metabolites for the Fentanyl and Fentanyl Citrate monographs [1], 4-ANPP (Fentanyl Related Compound E, Cat. 1269957) is indispensable for pharmaceutical manufacturers performing batch release testing, forced degradation studies, and impurity profiling under ICH Q3A/Q3B guidelines. Its USP-NF and EP compendial recognition ensures regulatory acceptability across ICH regions for ANDA and NDA submissions.

Metabolic Pathway Research: CYP1A2 Phenotyping Using 4-ANPP as a Minor-Metabolite Probe for Fentanyl Biotransformation Studies

The quantitative evidence that 4-ANPP accounts for <1% of fentanyl metabolism via CYP1A2-mediated amide hydrolysis, in contrast to >99% via CYP3A4 N-dealkylation to norfentanyl [1][2], positions 4-ANPP as a valuable probe substrate for investigating interindividual variability in minor metabolic pathways. Pharmaceutical researchers can use 4-ANPP:d5 stable-labeled internal standards to quantify CYP1A2 activity in human hepatocyte models and assess the impact of CYP1A2 polymorphisms or drug-drug interactions on fentanyl's minor metabolic fate.

Quote Request

Request a Quote for N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.